[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
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Overview
Description
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are fused bicyclic heterocycles known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride typically involves multistep reactions starting from readily available chemicals. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and sulfonylation reactions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The imidazopyridine core can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another imidazopyridine derivative with similar chemical properties.
2-(Pyridin-2-yl)pyrimidine: A related compound with a pyrimidine ring fused to a pyridine ring, known for its biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: A triazoloquinoxaline derivative with antiviral properties.
Uniqueness
What sets [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride apart is its unique combination of an imidazopyridine core with a sulfonyl chloride group. This combination provides a versatile platform for further chemical modifications and the development of new compounds with diverse applications.
Properties
Molecular Formula |
C11H17ClN2O2S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
(2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8(2)11-9(7-17(12,15)16)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3 |
InChI Key |
DUZUARBQFMNPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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